2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone
Overview
Description
2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H6BrFO2. It is a brominated derivative of acetophenone, featuring a bromo group at the alpha position and a fluoro and hydroxy group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone typically involves the bromination of 2-fluoro-4-hydroxyacetophenone. One common method is the reaction of 2-fluoro-4-hydroxyacetophenone with bromine in the presence of a solvent like chloroform or acetic acid . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromo group can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products
Nucleophilic substitution: Products include substituted ethanones with various functional groups replacing the bromo group.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Reduction: Products include alcohols and other reduced forms of the compound.
Scientific Research Applications
2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The presence of the bromo and fluoro groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-hydroxyphenyl)ethanone
- 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethanone
- 2-Bromo-1-(2-fluoro-4-nitrophenyl)ethanone
Uniqueness
2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone is unique due to the combination of bromo, fluoro, and hydroxy groups, which confer distinct chemical reactivity and biological activity. This combination makes it particularly useful in medicinal chemistry for designing compounds with specific pharmacological properties .
Properties
IUPAC Name |
2-bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-4-8(12)6-2-1-5(11)3-7(6)10/h1-3,11H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXXRLYAYQQESZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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